molecular formula C12H15F2N B15223496 2-(4-(Difluoromethyl)phenyl)piperidine

2-(4-(Difluoromethyl)phenyl)piperidine

Cat. No.: B15223496
M. Wt: 211.25 g/mol
InChI Key: HONPSERUANVZTM-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethyl)phenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals. The presence of the difluoromethyl group in this compound adds unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethyl)phenyl)piperidine typically involves the reaction of 4-(Difluoromethyl)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for large-scale production with consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethyl)phenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and include controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, carboxylic acids, and amines. These products have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

2-(4-(Difluoromethyl)phenyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

2-(4-(Difluoromethyl)phenyl)piperidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it valuable in applications where other piperidine derivatives may not be as effective .

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

2-[4-(difluoromethyl)phenyl]piperidine

InChI

InChI=1S/C12H15F2N/c13-12(14)10-6-4-9(5-7-10)11-3-1-2-8-15-11/h4-7,11-12,15H,1-3,8H2

InChI Key

HONPSERUANVZTM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)C(F)F

Origin of Product

United States

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